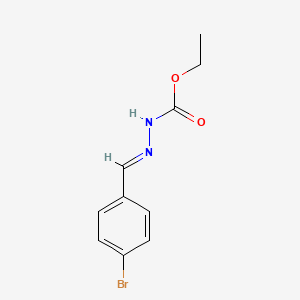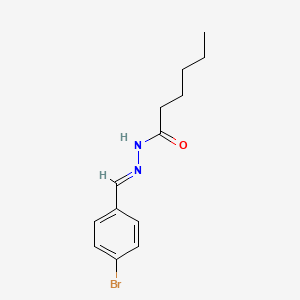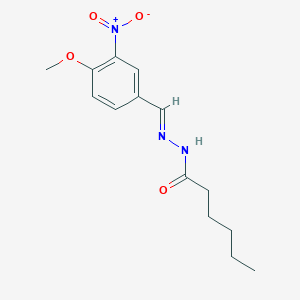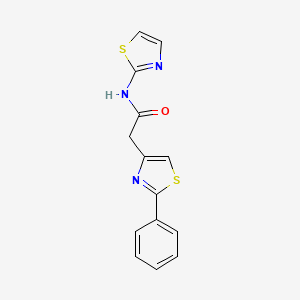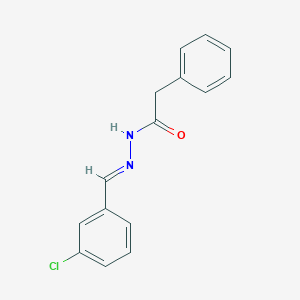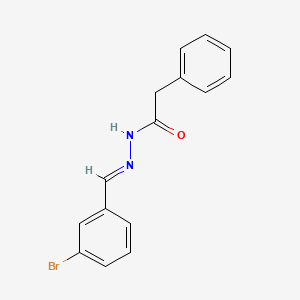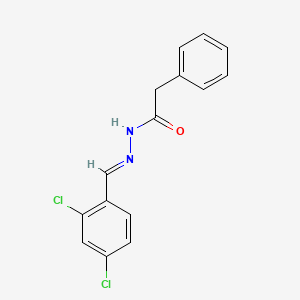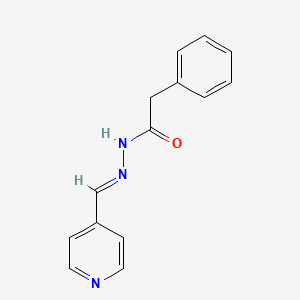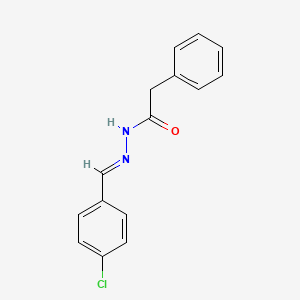
N'-(4-chlorobenzylidene)-2-phenylacetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different aldehydes . For instance, the synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one involves using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction . For instance, 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) crystal, which belongs to the monoclinic crystal system with space group of P21/c, was studied by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been investigated using density functional theory . For example, the regio- and stereoselectivities of the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical nature, thermal stability, and third-order nonlinear optical properties of 4-methyl N-(4-chlorobenzylidene) aniline crystal were studied .Scientific Research Applications
Antidiabetic Potential
N'-(4-chlorobenzylidene)-2-phenylacetohydrazide has been studied for its potential in treating diabetes. A study synthesized a novel crystal structure of this compound and evaluated its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that it could be a potent α-glucosidase inhibitor (Karrouchi et al., 2021).
Anticancer Activity
Research has also focused on the anticancer properties of this compound derivatives. For instance, derivatives of this compound were synthesized and showed significant anticancer activity against A549 and C6 tumor cell lines. This study suggests the potential of these compounds in cancer treatment (Kaplancıklı et al., 2014).
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. A study discovered novel derivatives that inhibited TNF-α production, indicating potential as anti-inflammatory agents. The most active derivatives showed in vivo anti-hyperalgesic profiles, comparable to standard drugs, suggesting their use as anti-inflammatory treatments (Lacerda et al., 2012).
Synthesis and Characterization
The synthesis and characterization of this compound have been crucial for understanding its potential applications. Studies have detailed the synthesis process and characterization, laying the foundation for further research into its applications (Rathore & Jadon, 2014).
Corrosion Protection
Interestingly, derivatives of this compound have been studied for their role in corrosion protection. One study focused on the electrochemical and computational approach to understand how these compounds protect mild steel in acidic conditions, revealing potential industrial applications (Paul, Yadav, & Obot, 2020).
Mechanism of Action
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in various fields . For instance, the development of new organic materials with sufficient optical limiting properties plays an essential role in the nonlinear optics field .
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-8-6-13(7-9-14)11-17-18-15(19)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSARBPIGJTJW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



